molecular formula C17H15N3O3 B2394232 N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-methylbenzamide CAS No. 888414-41-3

N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-methylbenzamide

Cat. No. B2394232
CAS RN: 888414-41-3
M. Wt: 309.325
InChI Key: ZFQBCAQYBNWAIS-UHFFFAOYSA-N
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Description

“N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-methylbenzamide” is a complex organic compound. It contains a benzamide moiety, an oxadiazole ring, and a methoxyphenyl group. These types of compounds are often studied for their potential biological activities .


Synthesis Analysis

The synthesis of similar compounds often involves the reaction of appropriate carboxylic acids or acid chlorides with amines to form the benzamide moiety . The oxadiazole ring can be formed through cyclization reactions involving appropriate precursors .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the benzamide moiety, the oxadiazole ring, and the methoxyphenyl group. Techniques such as X-ray crystallography and NMR spectroscopy can be used to analyze the structure.


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present. For instance, the amide group might undergo hydrolysis under acidic or basic conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the polar amide group might enhance its solubility in polar solvents .

Scientific Research Applications

Antimicrobial Applications

One of the primary applications of compounds related to N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-methylbenzamide is in antimicrobial activity. A study by Desai et al. (2013) synthesized derivatives incorporating the thiazole ring and evaluated them for antibacterial and antifungal activities, suggesting their potential therapeutic intervention against microbial diseases (Desai, Rajpara, & Joshi, 2013). Similarly, Kaya et al. (2017) designed hydrazide and oxadiazole derivatives starting from 3-methoxyphenol, which exhibited significant antimicrobial activity against various bacteria and fungi, alongside promising antiproliferative activity against human tumor cell lines (Kaya et al., 2017).

Enzyme Inhibition and Therapeutic Potentials

Another research avenue is exploring the effects of bis-oxadiazole compounds on enzyme activities, such as those by Tomi et al. (2010), which showed activation on certain enzyme activities and inhibitory effects on others, indicating the potential for therapeutic applications (Tomi, Al-qaisi, & Al-Qaisi, 2010).

Chemotherapeutic Agents

The compound's applications extend to chemotherapeutic agents, with research by Kaya et al. (2017) showing compounds bearing the 1,3,4-oxadiazole ring and methoxy benzothiazole moiety having high inhibitory activity against tumor cell lines, indicating their potential as anticancer agents (Kaya et al., 2017).

Molecular Structure and Characterization

Research also focuses on the molecular structure and characterization of related compounds, as seen in the work by Karabulut et al. (2014), who prepared N-3-hydroxyphenyl-4-methoxybenzamide and conducted a detailed study on its molecular structure using X-ray diffraction and DFT calculations (Karabulut et al., 2014).

Mechanism of Action

The mechanism of action of such a compound would depend on its intended biological target. For instance, compounds with similar structures have been studied for their anticancer and antioxidant activities.

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. Standard safety data sheets would provide information on handling, storage, and disposal .

Future Directions

Future research could focus on exploring the potential biological activities of this compound and related compounds. This could involve in vitro and in vivo studies to evaluate their efficacy and safety .

properties

IUPAC Name

N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3/c1-11-6-3-4-9-14(11)15(21)18-17-20-19-16(23-17)12-7-5-8-13(10-12)22-2/h3-10H,1-2H3,(H,18,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFQBCAQYBNWAIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=NN=C(O2)C3=CC(=CC=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-methylbenzamide

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